molecular formula C42H66O14 B1201545 Spinasaponin A CAS No. 25406-56-8

Spinasaponin A

Cat. No. B1201545
CAS RN: 25406-56-8
M. Wt: 795 g/mol
InChI Key: BQPYEFAVIPEQIK-CGCSGISQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinasaponin A is a triterpenoid saponin.

Scientific Research Applications

Cytotoxic Activities in Cancer Cells

Spinasaponin A and its derivatives demonstrate varied cytotoxicities against cancer cells, as evidenced by a study that synthesized structurally modified congeners of spinasaponin A. These compounds, including spinasaponin A methyl ester, showed potent cytotoxic effects and could induce apoptosis in cancer cells like MCF-7, as detected by confocal micrographs and flow cytometry. The apoptosis was associated with ROS generation and loss of mitochondrial membrane potential (Gao et al., 2012).

Anti-inflammatory Activity

Panabipinoside A and B, related oleanane triterpenoid saponins, including spinasaponin A 28-O-glucoside, isolated from the roots of Panax bipinnatifidus, showed significant anti-inflammatory activities. Their efficacy was evaluated by their inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells, suggesting potential therapeutic applications in inflammatory conditions (Kiem et al., 2021).

Potential in Ethanol Absorption Inhibition

Research on oleanolic acid glucuronide-saponins, including spinasaponin A, revealed their potent inhibitors of ethanol absorption. These findings, stemming from the isolation of these compounds from the bark of Aralia elata SEEM, indicate a unique bioactivity that could have applications in managing alcohol intake or its effects (Yoshikawa et al., 1996).

properties

CAS RN

25406-56-8

Molecular Formula

C42H66O14

Molecular Weight

795 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-30(48)31(29(47)32(56-35)33(49)50)55-34-28(46)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32-,34-,35+,39-,40+,41+,42-/m0/s1

InChI Key

BQPYEFAVIPEQIK-CGCSGISQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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